molecular formula C14H14ClNO3S B2591237 4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide CAS No. 14417-08-4

4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide

Cat. No.: B2591237
CAS No.: 14417-08-4
M. Wt: 311.78
InChI Key: OOFNBDZVOOWLDB-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with different functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Products vary depending on the specific oxidizing or reducing agents used.

    Hydrolysis: The major products are the corresponding sulfonic acid and amine.

Scientific Research Applications

4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with antibacterial or anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as a precursor in the synthesis of other chemical compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxyphenyl)benzamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(3-methoxyphenyl)benzamide

Comparison and Uniqueness

4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide is unique due to the presence of both a methoxy group and a methyl group on the nitrogen atom of the sulfonamide This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(13-5-3-4-6-14(13)19-2)20(17,18)12-9-7-11(15)8-10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFNBDZVOOWLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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